molecular formula C10H10BrF B12635965 2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene

2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene

Cat. No.: B12635965
M. Wt: 229.09 g/mol
InChI Key: VNFSBWOBKXEIHT-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene is an organic compound known for its diverse applications in scientific research and industry. It is characterized by the presence of bromine, fluorine, and a methylcyclopropyl group attached to a benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene typically involves the bromination and fluorination of a suitable benzene derivative. One common method includes the following steps:

    Bromination: A benzene derivative is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom.

    Fluorination: The brominated benzene is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) in the presence of a phase-transfer catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Electrophilic Substitution: Aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in non-polar solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of hydro derivatives or alcohols.

Scientific Research Applications

2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluoro-1-methoxybenzene: Similar structure but with a methoxy group instead of a methylcyclopropyl group.

    2-Bromo-4-fluoro-1-iodobenzene: Contains an iodine atom instead of a methylcyclopropyl group.

    2-Bromo-4-cyclopropyl-1-fluorobenzene: Similar structure but with a cyclopropyl group instead of a methylcyclopropyl group.

Uniqueness

2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene is unique due to the presence of the methylcyclopropyl group, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of pharmaceuticals and agrochemicals, where precise molecular interactions are crucial .

Properties

Molecular Formula

C10H10BrF

Molecular Weight

229.09 g/mol

IUPAC Name

2-bromo-4-fluoro-1-(1-methylcyclopropyl)benzene

InChI

InChI=1S/C10H10BrF/c1-10(4-5-10)8-3-2-7(12)6-9(8)11/h2-3,6H,4-5H2,1H3

InChI Key

VNFSBWOBKXEIHT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

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